Z-D-Dbu-ome hcl
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Overview
Description
Z-D-Dbu-ome hydrochloride is a chemical compound with the molecular formula C13H19ClN2O4. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Dbu-ome hydrochloride typically involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with specific reagents under controlled conditions. One common method includes the reaction of DBU with alkyl halides or esters, followed by anion exchange to introduce the desired substituents . The reaction conditions often involve maintaining a stoichiometric balance between the cation and anion, using an inert atmosphere, and controlling the temperature to avoid oxidation .
Industrial Production Methods
Industrial production of Z-D-Dbu-ome hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Z-D-Dbu-ome hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert Z-D-Dbu-ome hydrochloride into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Z-D-Dbu-ome hydrochloride has numerous applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Z-D-Dbu-ome hydrochloride involves its interaction with specific molecular targets. The compound acts as a base catalyst, facilitating various organic transformations by deprotonating substrates and stabilizing reaction intermediates . The pathways involved include nucleophilic substitution and elimination reactions, among others .
Comparison with Similar Compounds
Similar Compounds
Z-L-Dbu-ome hydrochloride: A similar compound with slight variations in its structure and properties.
DBU-based ionic liquids: These compounds share the core DBU structure but differ in their ionic nature and applications.
Uniqueness
Z-D-Dbu-ome hydrochloride is unique due to its specific substituents and the resulting chemical properties. Its ability to act as a versatile catalyst and its stability under various conditions make it distinct from other similar compounds .
Properties
IUPAC Name |
methyl (3S)-4-amino-3-(phenylmethoxycarbonylamino)butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-18-12(16)7-11(8-14)15-13(17)19-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3,(H,15,17);1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIOGFXVTYUMCY-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CN)NC(=O)OCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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